Lagociclovir

Descripción general

Descripción

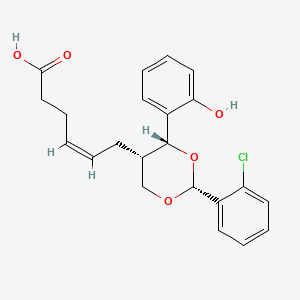

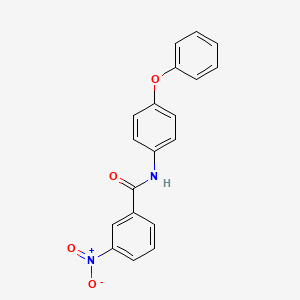

Lagociclovir is a nucleoside reverse transcriptase inhibitor with activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). It is a prodrug of 3’-fluoro-2’, 3’-dideoxyguanosine with high oral bioavailability and is converted to its triphosphate form in vivo .

Synthesis Analysis

A five-step synthesis of lagocyclovir valactate starting from 2-amino-6-chloropurine is described. The synthesis was performed at kilogram scale, and the target nucleoside prodrug was isolated as the hemisulphate salt with an overall yield of 23% .Molecular Structure Analysis

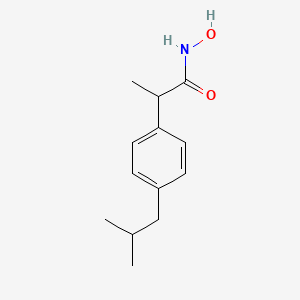

The molecular formula of this compound is C10H12FN5O3. The IUPAC name is 2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .Chemical Reactions Analysis

The major challenges in the synthesis of this compound were N-glycosylation of a 2-deoxyfluorosugar, which required separation of α- and β-anomers, and deprotection of the penultimate intermediate by hydrogenation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.23 g/mol. It is a compound consisting of a purine linked to a ribose which lacks a hydroxyl group at positions 2 and 3 .Aplicaciones Científicas De Investigación

Agente Antiviral contra el Virus de la Hepatitis B (VHB)

Lagociclovir se ha identificado como un agente potente contra el virus de la hepatitis B (VHB) . Es un análogo de nucleósido que inhibe la replicación del VHB de tipo salvaje en líneas celulares de cáncer de hígado humano que expresan VHB de forma permanente . Esto lo convierte en un candidato prometedor para el tratamiento de la hepatitis B crónica.

Estudios de Resistencia a los Fármacos

This compound se está utilizando en estudios para comprender los mecanismos de resistencia de los fármacos existentes . Estos estudios son cruciales para el desarrollo de nuevos fármacos antivirales.

Ensayos Clínicos

This compound valactato, también conocido como MIV-210, es un profármaco de 3′-fluoro-2′,3′-dideoxiguanosina . Actualmente se encuentra en estudios clínicos de fase 1 y 2 para el tratamiento de la hepatitis B crónica .

Estudios de Biodisponibilidad

This compound valactato (MIV-210) tiene una alta biodisponibilidad oral en humanos . Esta propiedad es importante para la eficacia de un fármaco, ya que determina la extensión y la velocidad a la que la parte activa (fármaco o metabolito) entra en la circulación sistémica, accediendo así al lugar de acción.

Investigación sobre Profármacos

Como profármaco, this compound se metaboliza en el cuerpo para producir el compuesto activo. Esta característica se está estudiando por sus posibles beneficios en la administración de fármacos, mejorando la estabilidad del fármaco y reduciendo los efectos secundarios .

Investigación sobre Terapia Combinada

This compound se está considerando para su uso en terapias combinadas. El objetivo es mejorar la eficacia del tratamiento atacando al virus en múltiples frentes, reduciendo así las posibilidades de que el virus desarrolle resistencia .

Mecanismo De Acción

Target of Action

Lagociclovir, also known as FLG, is a nucleoside analogue . Its primary targets are the DNA polymerases of the hepatitis B virus (HBV) . These enzymes play a crucial role in the replication of the viral genome, making them an ideal target for antiviral drugs.

Mode of Action

This compound is converted to its active form, acyclic guanosine analogue , inside the cell . This conversion is facilitated by a viral kinase encoded by the cytomegalovirus (CMV) gene UL97 during infection . The active form of this compound, acyclic guanosine analogue, then inhibits the DNA polymerase of the virus . It does so by mimicking the structure of deoxyguanosine triphosphate (dGTP), a natural substrate of the enzyme . When the viral DNA polymerase incorporates the acyclic guanosine analogue into the growing DNA chain, it causes premature termination of DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the viral DNA . By inhibiting the DNA polymerase, this compound prevents the virus from replicating its genome and producing new virus particles . This results in a decrease in the viral load and helps control the infection.

Pharmacokinetics

This compound, being a prodrug, is rapidly converted to its active form, ganciclovir, by intestinal and hepatic esterases after oral administration

Result of Action

The primary result of this compound’s action is the inhibition of viral replication . By preventing the virus from replicating its genome, this compound reduces the viral load and helps control the infection. This can alleviate symptoms, prevent complications, and reduce the risk of transmission.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the viral kinase, which is necessary for the conversion of this compound to its active form, can affect its antiviral activity . Additionally, factors such as the patient’s immune status, the presence of other medications, and the specific strain of the virus can also influence the drug’s action.

Propiedades

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJUXLYUUDBAJN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239044 | |

| Record name | Lagociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92562-88-4 | |

| Record name | Lagociclovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lagociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAGOCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B1674260.png)

![(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1674263.png)

![4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1674264.png)